BenchChemオンラインストアへようこそ!

BSBM6

Aβ aggregation Alzheimer's disease Thioflavin T assay

Choose BSBM6 for its unique dual-action efficacy: it both prevents Aβ1-42 fibril formation and reverses pre-formed aggregates at 2–10 μM, while delivering complete neuroprotection against Aβ toxicity in N2A cells at equimolar concentrations. Unlike structural analogs like BSBM7, its potency remains robust at lower doses, ensuring reproducible assay controls. Ideal as a reference standard in ThT/ELISA kinetics and HTS campaigns for Alzheimer's research.

Molecular Formula C23H29N3O5
Molecular Weight 427.5 g/mol
Cat. No. B13444601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSBM6
Molecular FormulaC23H29N3O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)NC(CCCCCNC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C23H29N3O5/c1-24-19-13-11-18(12-14-19)21(27)26-20(22(28)29)10-6-3-7-15-25-23(30)31-16-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20,24H,3,6-7,10,15-16H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1
InChIKeyJFZKHTQYVYNUBG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why BSBM6 (1186629-63-9) is a Critical Research Tool for Investigating Aβ Aggregation and Neurotoxicity Reversal


(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid, widely known as BSBM6, is a synthetically derived small-molecule inhibitor of amyloid-beta (Aβ) peptide aggregation and associated neuronal toxicity [1]. It was identified through a computational pharmacophore screen of the NCI database, designed to find non-peptide mimetics of β-sheet breaker peptides [2]. With a molecular weight of 427.49 g/mol and the chemical formula C23H29N3O5, BSBM6 is characterized as a soluble, drug-like molecule that demonstrates activity in both preventing the formation of and reversing pre-formed Aβ fibrils, as well as protecting neuronal cells from Aβ-induced toxicity .

Why Simple Substitution with Other Aβ Aggregation Inhibitors or Class Compounds is Insufficient


Substituting BSBM6 with other Aβ aggregation inhibitors, including its close structural analog BSBM7 or the broader class of β-sheet breaker mimetics, is scientifically unjustified due to key differences in quantitative efficacy, mechanism of action, and protective capacity. Compounds like BSBM7, while similar in function, can exhibit different potency profiles; for example, BSBM7's activity is more sensitive to concentration, showing a steeper decline in inhibition at lower doses compared to BSBM6 [1]. Furthermore, the distinct structural features of BSBM6 contribute to its unique profile as both an aggregation inhibitor and a disassembler of pre-formed fibrils, a dual function not universally shared across this compound class [2].

Quantitative Evidence Guide for BSBM6: Head-to-Head Performance Against Key Comparators


Comparative Concentration-Dependent Inhibition of Aβ1-42 Aggregation vs. BSBM7

BSBM6 demonstrates superior efficacy in inhibiting Aβ1-42 aggregation compared to its closest analog BSBM7, particularly at lower, more physiologically relevant concentrations. Both compounds were tested in a concentration-dependent manner using an ELISA-based sedimentation assay, as reported in the primary characterization study [1]. While both show similar activity at high concentrations (≥10 μM), BSBM6 maintains its inhibitory effect down to 3 μM, whereas the activity of BSBM7 diminishes more rapidly at this lower concentration [1].

Aβ aggregation Alzheimer's disease Thioflavin T assay

Neuroprotective Efficacy in Aβ1-42 Treated N2A Cells vs. Inactive Control C1

BSBM6 provides a quantifiable protective effect against Aβ-induced neurotoxicity in cultured N2A mouse neuroblastoma cells, a benefit not observed with a closely related but inactive control compound (C1). In a standardized neurotoxicity assay, co-incubation of 3.3 μM Aβ1-42 with 3.3 μM BSBM6 significantly preserved cell viability, restoring it to a level comparable to untreated control cells [1]. In stark contrast, the same concentration of the control compound C1 failed to prevent Aβ-induced cell death, with viability remaining as low as that of cells treated with Aβ alone [1].

Neuroprotection Cell viability MTS assay

Efficacy as a Fibril Disassembler vs. Baseline Controls

BSBM6 uniquely possesses the dual capability to not only inhibit de novo Aβ fibril formation but also to actively disassemble pre-formed fibrils, a property that distinguishes it from many other aggregation inhibitors. In a reversal assay, incubation of pre-aggregated Aβ1-42 fibrils with BSBM6 led to a significant reduction in ThT fluorescence, indicating a breakdown of existing fibrillar structure [1]. Quantitatively, treatment with BSBM6 reduced the amount of pre-formed fibrils to less than 40% of the baseline level observed when fibrils were incubated alone, a statistically significant effect (P<0.001) [1].

Fibril disassembly Thioflavin T assay Aβ reversal

Structural and Physicochemical Differentiation from Peptide β-Sheet Breakers

BSBM6 (MW: 427.49 g/mol) offers a significant advantage over prototype peptide-based β-sheet breakers due to its non-peptide, small-molecule nature. This class-level distinction confers improved properties relevant to drug development, including greater stability against proteolytic degradation and a higher potential for membrane permeability, which is essential for accessing the central nervous system (CNS) [1]. While a direct permeability assay was not reported, the molecular weight and calculated aqueous solubility of BSBM6 are within ranges considered favorable for CNS penetration, unlike the high molecular weight and peptidic character of earlier lead compounds [1].

Drug-like properties Molecular weight Blood-brain barrier

Optimized Research and Procurement Scenarios for BSBM6 in Alzheimer's Disease and Amyloid Studies


In Vitro Studies of Aβ Aggregation Kinetics and Inhibition

BSBM6 is optimally applied in biophysical assays, such as Thioflavin T (ThT) fluorescence or ELISA, to investigate the kinetics of Aβ1-42 aggregation. As demonstrated in Section 3, its efficacy as both an inhibitor of fibril formation and a disassembler of pre-formed aggregates [1] makes it a valuable tool for elucidating the molecular mechanisms of amyloidosis and for screening the effects of other experimental conditions or compounds on aggregation pathways. Its use in these assays is well-validated at concentrations between 2–10 μM [1].

Validation of Neuroprotective Mechanisms in Cell Culture Models

BSBM6 is an essential reagent for cellular models of Alzheimer's disease, specifically for confirming the link between Aβ aggregation and neuronal cell death. As established in Section 3, BSBM6's unique ability to completely protect N2A neuroblastoma cells from Aβ1-42-induced toxicity at equimolar concentrations [1] provides a powerful positive control. This validates the assay system and allows researchers to probe downstream signaling pathways involved in Aβ toxicity and neuroprotection.

Chemical Biology Studies of Amyloid Structure and Ligand Binding

BSBM6 serves as a well-characterized molecular probe for studying the interaction of small molecules with various Aβ assemblies (monomers, oligomers, fibrils). Its origin in a computational pharmacophore screen [1] means its activity is linked to specific three-dimensional features of the Aβ fibril. Researchers can use BSBM6 in structural biology and biophysical studies to investigate ligand binding sites and conformations of Aβ, potentially through techniques like NMR spectroscopy, surface plasmon resonance (SPR), or cryo-EM.

As a Reference Standard for High-Throughput Screening (HTS) Campaigns

Given its robust and well-quantified activity in both aggregation inhibition and cell viability assays [1], BSBM6 is an ideal positive control and reference compound for HTS campaigns seeking novel Aβ aggregation inhibitors. Its established dose-response and efficacy profile provides a benchmark against which new hits can be reliably compared, ensuring assay quality and reproducibility.

Quote Request

Request a Quote for BSBM6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.